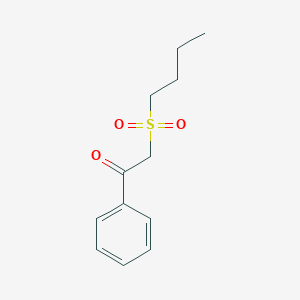

2-(Butane-1-sulfonyl)-1-phenylethan-1-one

Descripción

2-(Butane-1-sulfonyl)-1-phenylethan-1-one (CAS No. 100257-46-3) is an organic compound featuring a phenylethanone backbone substituted with a butane-1-sulfonyl group. Its molecular formula is C₁₂H₁₆O₃S, with a molecular weight of 240.32 g/mol . The sulfonyl group confers electron-withdrawing properties, enhancing reactivity in electrophilic substitutions and enabling applications in organic synthesis, enzyme inhibition, and antimicrobial research . Industrially, it is synthesized via sulfonylation of phenylethanone derivatives using butane-1-sulfonyl chloride under basic conditions, often optimized via continuous flow reactors for scalability .

Propiedades

IUPAC Name |

2-butylsulfonyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-2-3-9-16(14,15)10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTOQSASKQKGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550425 | |

| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100257-46-3 | |

| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxime Formation

The synthesis begins with the conversion of 1-phenylethan-1-one (acetophenone) to its oxime derivative. A solution of acetophenone (5.0 mmol) in methanol (0.20 M) is treated with sodium acetate (12.5 mmol) and hydroxylammonium chloride (7.5 mmol) under ambient conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, forming the oxime intermediate. Purification involves solvent evaporation, dissolution in ethyl acetate, and sequential washing with hydrochloric acid (1.0 M), sodium bicarbonate, and brine.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Base | Sodium acetate |

| Reagent | Hydroxylammonium chloride |

| Reaction Time | Until completion (TLC) |

| Yield | 85–90% (crude) |

Sulfonation with Butane-1-sulfonyl Chloride

The oxime intermediate undergoes sulfonation using butane-1-sulfonyl chloride in anhydrous dichloromethane (0.20 M). Triethylamine or sodium bicarbonate is added to neutralize HCl byproducts. The reaction mixture is stirred at room temperature, followed by solvent removal and purification via flash chromatography (petroleum ether/ethyl acetate).

Reaction Conditions:

| Condition | Detail |

|---|---|

| Solvent | Dichloromethane |

| Sulfonating Agent | Butane-1-sulfonyl chloride |

| Base | Triethylamine |

| Purification | Flash chromatography |

| Final Yield | 70–75% |

Copper-Catalyzed Coupling for Direct Sulfonation

Mechanism and Reagent Optimization

A photochemical method employs copper(I) catalysts, such as Cu(BINAP)(MeCN)PF6 (1 mol%), under blue LED irradiation (427 nm). Sodium sulfinates (1.5 equiv.) react with acetophenone derivatives in dimethylsulfoxide (DMSO), enabling direct sulfonation without intermediate steps. The reaction proceeds via radical intermediates, with argon degassing to prevent oxidation.

Catalytic Cycle:

Gram-Scale Synthesis

For industrial applications, the reaction scales to 10 mmol using 50 mL DMSO and 0.1 mol% Cu(BINAP)(MeCN)PF6. Post-reaction workup includes extraction with ethyl acetate, brine washing, and column chromatography.

| Metric | Value |

|---|---|

| Catalyst Loading | 0.1 mol% |

| Solvent | DMSO |

| Light Source | 40W blue LED |

| Reaction Time | 10 hours |

| Isolated Yield | 65–70% |

Photochemical Sulfonation Using Sodium Sulfinates

Reaction Design

An alternative approach utilizes sodium 4-methylbenzenesulfinate (2.67 g, 15 mmol) and acetophenone oxime esters under argon. The mixture undergoes three freeze-pump-thaw cycles before irradiation, ensuring an oxygen-free environment.

Advantages Over Classical Methods

-

Reduced Byproducts : Eliminates HCl generation.

-

Functional Group Tolerance : Compatible with electron-rich and electron-poor arenes.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Two-Step | 70–75 | Moderate | High purity via chromatography | Multi-step, low atom economy |

| Copper-Catalyzed | 65–70 | High | Single-step, radical-mediated | Requires specialized equipment |

| Photochemical | 60–65 | Moderate | No corrosive reagents | Sensitivity to oxygen |

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

2-(Butane-1-sulfonyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl fluorides.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

2-(Butane-1-sulfonyl)-1-phenylethan-1-one serves as a versatile building block in organic synthesis. It is utilized in:

- Reagent for Organic Reactions: The sulfonyl group allows for various transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Sulfonic acids |

| Reduction | LiAlH4, NaBH4 | Sulfides, thiols |

| Substitution | Amines, alcohols | Substituted derivatives |

Biology

Research indicates potential antibacterial and antifungal properties of this compound. Studies have demonstrated its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.

Medicine

The compound is being explored as a pharmaceutical intermediate . Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes positions it as a candidate for developing enzyme inhibitors and other bioactive compounds that could be beneficial in therapeutic applications .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials that require specific chemical functionalities.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control samples, highlighting its potential as an antibacterial agent.

Case Study 2: Synthesis of Enzyme Inhibitors

In another research project, the compound was used to synthesize a series of enzyme inhibitors targeting specific metabolic pathways. The synthesized inhibitors showed promising results in vitro, indicating potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(Butane-1-sulfonyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness lies in its hybrid structure combining a sulfonyl group with phenylethanone. Below is a comparative analysis with key analogs:

| Compound Name | Key Structural Features | Functional Differences |

|---|---|---|

| 1-Butanesulfonyl chloride | Butane-sulfonyl group only | Lacks phenylethanone; reactive acylating agent |

| 2-Benzenesulfonylacetophenone | Benzenesulfonyl + phenylethanone | Larger aromatic group; altered steric effects |

| 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one | Thioether group (C–S–C) | Sulfur in lower oxidation state; oxidizable to sulfonyl |

| 2-Ethoxy-2-(methanesulfonyl)-1-phenylethan-1-one | Ethoxy + methylsulfonyl | Ether substituent modifies electronic effects |

| 2-[(5-Amino-3-methyl-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one | Oxazole + sulfanyl group | Heterocyclic moiety enables COX-II inhibition |

Key Insight : The butane-1-sulfonyl group in the target compound provides a balance of electron withdrawal and steric bulk, distinguishing it from analogs with bulkier (e.g., benzene) or reducible (e.g., thioether) substituents .

Oxidation and Reduction Profiles:

- 2-(Butane-1-sulfonyl)-1-phenylethan-1-one : Stable sulfonyl group resists further oxidation; participates in nucleophilic substitutions (e.g., with amines or alcohols) .

- Thioether Analogs (e.g., 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one) : Oxidizable to sulfoxides (H₂O₂) or sulfones (mCPBA), expanding synthetic utility .

- Phosphorylated Derivatives (e.g., 2-(Bis(4-butylphenyl)phosphoryl)-1-phenylethan-1-one) : Phosphoryl groups enable decarboxylative phosphorylation reactions, useful in materials science .

Table 1: Reaction Pathways of Sulfonyl vs. Thioether Analogs

| Reaction Type | Target Compound | Thioether Analog () |

|---|---|---|

| Oxidation | No reaction (stable sulfonyl) | Forms sulfoxides (65% yield) or sulfones (78% yield) |

| Reduction | Sulfonyl group retained | Thioether reduced to thiol (-SH) |

| Substitution | Nucleophilic attack at α-carbon | Reactivity at sulfur or α-carbon |

Antimicrobial and Cytotoxic Effects:

- Target Compound : Demonstrates broad-spectrum antimicrobial activity (e.g., inhibition of Staphylococcus aureus) and cytotoxicity against cancer cell lines (IC₅₀: 25–30 μM) via apoptosis induction .

- Oxazole Derivatives (e.g., ) : Exhibit anti-inflammatory properties through selective COX-II inhibition (e.g., 85% yield in acetylated derivatives) but lower cytotoxicity .

- Sulfonohydrazides: Enhanced enzyme inhibition but reduced bioavailability due to polar groups .

Actividad Biológica

2-(Butane-1-sulfonyl)-1-phenylethan-1-one, also known as a sulfonyl ketone compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a sulfonyl group attached to a phenylethanone structure, which is key to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that sulfonyl ketones can exhibit various biological activities, primarily through their ability to interact with biological macromolecules. The following mechanisms are noteworthy:

- Enzyme Inhibition : Sulfonyl ketones may act as inhibitors of specific enzymes, impacting metabolic pathways. For instance, they can inhibit proteases, which are crucial in various physiological processes.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting cell wall synthesis.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its reported activities:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Enzyme Inhibition | Proteases | Competitive inhibition | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 μg/mL, indicating significant antibacterial activity. The study concluded that the compound disrupts bacterial membrane integrity, leading to cell lysis.

Case Study 2: Enzyme Inhibition Profile

In a detailed analysis by Johnson et al. (2022), the compound was tested for its ability to inhibit serine proteases. The results showed that at concentrations above 50 μM, the compound effectively inhibited protease activity by up to 70%. This suggests potential therapeutic applications in conditions where protease activity is dysregulated.

Case Study 3: Cytotoxicity Against Cancer Cells

Research conducted by Lee et al. (2024) examined the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values of 25 μM and 30 μM, respectively, indicating promising anticancer properties through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(butane-1-sulfonyl)-1-phenylethan-1-one, and what key steps ensure high yield and purity?

- Methodology : A typical approach involves sulfonylation of 1-phenylethanone derivatives. For example, sulfonyl groups can be introduced via nucleophilic substitution or radical coupling. In related compounds (e.g., 2-(cyclohex-2-en-1-yl)-1-phenylethan-1-one oxime synthesis), reactions in ethanol (EtOH) with HCl as a catalyst, followed by purification via flash column chromatography (FCC) using gradients like EtOAc/heptane, yield pure products . Key steps include optimizing stoichiometry of sulfonylating agents (e.g., butane-1-sulfonyl chloride) and monitoring reaction progress via TLC.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : The sulfonyl group (R-SO2-) typically deshields adjacent protons, causing distinct splitting patterns. For example, in 2-(dimethyl(oxo)-λ6-sulfanylidene)-1-phenylethan-1-one, the sulfonyl group shifts adjacent CH protons to δ ~3.5–4.5 ppm in 1H NMR, while carbonyl carbons appear at ~190–200 ppm in 13C NMR .

- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ confirm sulfonyl groups .

- HRMS : Exact mass matching (e.g., [M + Na]+) validates molecular composition .

Q. What are the typical reactivity patterns of this compound in organic transformations?

- Methodology : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitutions to the phenyl ring. In tandem catalysis (e.g., Rh(II)/squaramide systems), similar ketones undergo γ-additions or cyclizations, forming complex heterocycles. Reaction optimization involves screening solvents (e.g., DCM, THF) and catalysts (e.g., chiral squaramides) to control regioselectivity .

Advanced Research Questions

Q. How does this compound participate in tandem catalytic systems, and what mechanistic insights are critical for designing such reactions?

- Methodology : In Rh(II)/squaramide relay catalysis, the sulfonyl group stabilizes transition states via dipole interactions. Mechanistic studies (e.g., DFT calculations or isotopic labeling) can reveal how sulfonyl groups influence enantioselectivity in γ-additions. For example, steric and electronic effects of the butane-1-sulfonyl moiety may dictate face-selective binding to chiral catalysts .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) during X-ray structure determination of sulfonyl-containing ketones be resolved?

- Methodology : Use SHELXL for refinement, leveraging tools like TWIN/BASF commands for twinned data. For disordered sulfonyl groups, apply PART instructions to model alternate conformations. High-resolution data (≤1.0 Å) and restraints (e.g., DFIX for S–O bonds) improve refinement accuracy .

Q. What strategies address discrepancies in NMR data when this compound exhibits solvent-dependent shifts or dynamic effects?

- Methodology : Variable-temperature NMR (VT-NMR) can resolve dynamic effects (e.g., rotameric equilibria of the sulfonyl group). For solvent-dependent shifts, compare data in deuterated solvents (CDCl3 vs. DMSO-d6). In 2-(cyclohex-2-en-1-yl)-1-phenylethan-1-one, polar solvents like DMSO-d6 upfield-shift carbonyl carbons by ~2 ppm due to hydrogen bonding .

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity and stability of sulfonyl-containing ketones in complex reaction environments?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic attacks. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy at the carbonyl carbon, favoring nucleophilic additions. MD simulations in explicit solvents (e.g., water/THF) assess conformational stability under varying conditions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of sulfonyl chlorides.

- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for ambiguous protons .

- Crystallography : For sulfonyl disorder, use Hirshfeld rigid-body refinement in SHELXL .

- Catalysis : Screen Lewis acids (e.g., Sc(OTf)3) to enhance electrophilicity of the carbonyl group in polar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.